molecular formula C13H10Cl2N4O2S2 B2536815 2,6-dichloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2097920-69-7

2,6-dichloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2536815
CAS No.: 2097920-69-7
M. Wt: 389.27
InChI Key: IQXVZSUMDPDWEL-UHFFFAOYSA-N
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Description

2,6-dichloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a compound that represents a fascinating intersection of organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide generally involves multiple steps:

  • Formation of the Triazole Ring: This step typically involves a "click" reaction, where an alkyne and azide react to form the 1,2,3-triazole ring.

  • Introduction of Thiophene: The thiophen-3-yl group is introduced through a halogenation reaction.

  • Sulfonamide Formation: The final step involves forming the benzenesulfonamide by reacting 2,6-dichlorobenzene sulfonyl chloride with the triazole derivative.

Industrial Production Methods

On an industrial scale, the synthesis may be streamlined using continuous flow processes, optimizing reaction conditions for higher yields and purity. This method allows for better control over reaction parameters and can lead to more efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially at the thiophene ring.

  • Substitution: The 2,6-dichloro groups in the benzene ring are prime sites for nucleophilic aromatic substitution reactions.

  • Coupling Reactions: The triazole ring can participate in various coupling reactions, facilitating the attachment of different functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: For oxidation reactions, common agents include potassium permanganate or hydrogen peroxide.

  • Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.

  • Catalysts: Catalysts such as palladium or copper can be employed in coupling reactions to enhance the reaction rate.

Major Products

The major products of these reactions are typically modified versions of the parent compound, with different substituents attached to the triazole or benzene rings.

Scientific Research Applications

Chemistry

In chemistry, 2,6-dichloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide serves as a precursor for synthesizing more complex molecules and materials.

Biology

The compound has been studied for its potential biological activity, including its interaction with various enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent, given its structural similarity to known bioactive molecules.

Industry

In industry, it can be used in the development of novel materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,6-dichloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide exerts its effects largely depends on its interaction with specific molecular targets. Typically, it might:

  • Bind to specific enzymes or receptors, altering their activity.

  • Interfere with cellular processes by integrating into biological membranes or proteins.

  • Affect signal transduction pathways, potentially leading to changes in cellular function.

Comparison with Similar Compounds

When compared to other compounds with similar structures, like:

  • 2,6-dichloro-N-phenylbenzenesulfonamide

  • 2,6-dichloro-N-((1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

2,6-dichloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide stands out due to the presence of the thiophene group, which imparts unique electronic and steric properties, potentially leading to distinct biological and chemical behaviors.

In essence, this compound is a testament to the intricate and multifaceted nature of chemical synthesis and application, holding promise in various domains of science and industry.

Properties

IUPAC Name

2,6-dichloro-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4O2S2/c14-11-2-1-3-12(15)13(11)23(20,21)16-6-9-7-19(18-17-9)10-4-5-22-8-10/h1-5,7-8,16H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXVZSUMDPDWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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